molecular formula C22H26N4OS B2943169 N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 422532-44-3

N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2943169
CAS No.: 422532-44-3
M. Wt: 394.54
InChI Key: LXIIDMHEEHGPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core, which is known for its biological activity, making it a subject of research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Phenylethylamine Moiety: This step involves the coupling of the phenylethylamine group to the quinazoline core, typically through amide bond formation.

    Final Acylation: The butan-2-yl group is introduced in the final step through acylation reactions, using acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazolines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the phenylethylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the sulfanyl group and the specific substitution pattern on the quinazoline core make this compound unique compared to other quinazoline derivatives. This uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-butan-2-yl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-3-16(2)24-20(27)15-28-22-25-19-12-8-7-11-18(19)21(26-22)23-14-13-17-9-5-4-6-10-17/h4-12,16H,3,13-15H2,1-2H3,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIIDMHEEHGPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.